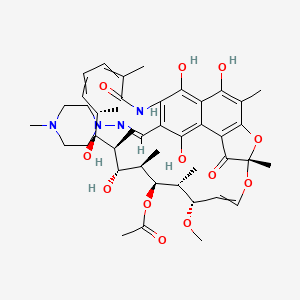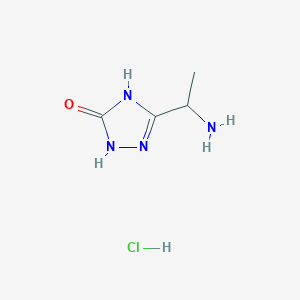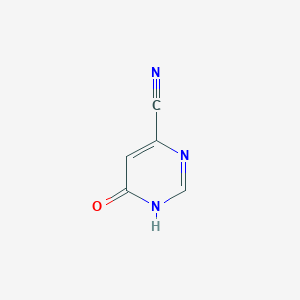
2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
Übersicht
Beschreibung
2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound belonging to the class of pyrimidinones. This compound has a wide range of applications in the field of scientific research. It is used as a model compound for studying the mechanism of action of various biological systems and for synthesizing new compounds. Its ability to act as a catalyst in various chemical reactions has made it an attractive choice for researchers. It has also been used in the synthesis of several therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Medicinal Applications
- Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines, structurally related to 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one, has led to the development of potent histamine H4 receptor antagonists. These compounds have shown potential in treating inflammation and pain, highlighting the role of the pyrimidine core in medicinal chemistry (Altenbach et al., 2008).
Material Science and Chemical Synthesis
- Oxidovanadium(V) Complexes : Research involving tert-butyl substituted pyrimidines has contributed to the development of new oxidovanadium(V) complexes. These complexes have been studied for their structural characteristics, hydrogen bonding capabilities, and potential applications in catalysis and material science (Back et al., 2012).
Synthesis Methods and Chemical Reactivity
Greener Synthesis of Dihydropyrimidinone Derivatives : The Biginelli reaction, a significant method in the synthesis of dihydropyrimidinones, has been optimized under green conditions. This approach highlights the environmental benefits and efficiency of synthesizing pyrimidine derivatives, potentially including compounds similar to 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (Rao et al., 2014).
Ferrocenyl Uracil Peptide Nucleic Acid Monomer Synthesis : The synthesis of novel peptide nucleic acid monomers incorporating pyrimidine and ferrocenyl groups demonstrates the versatility of pyrimidine derivatives in bioorganic chemistry and nucleic acid research. This work opens pathways for the development of novel bioconjugates and molecular probes (Gasser et al., 2006).
Eigenschaften
IUPAC Name |
2-tert-butyl-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-7(2)8-6-9(14)13-10(12-8)11(3,4)5/h6-7H,1-5H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAUXULMHMNNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





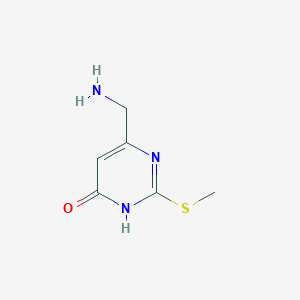
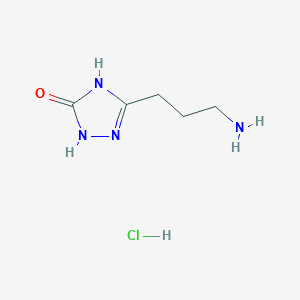

![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)
![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)


